Thiophene Regioisomer Differentiation: 2‑Carbonyl vs. 3‑Carbonyl Scaffold Comparison
The target compound bears a thiophene-2-carbonyl substituent, distinguishing it from the commercially available thiophene-3-carbonyl regioisomer (CAS 2034264-76-9). Although both share the molecular formula C₁₁H₁₁N₃OS and molecular weight 233.29 g/mol, their InChI Keys differ fundamentally: the target compound resolves to LZOADSHETKVBLV-UHFFFAOYSA-N, while the 3‑thienyl analog resolves to JEVYNFATPASAEA-UHFFFAOYSA-N . Class-level SAR evidence from pyrazole–thiophene hybrid kinase inhibitors indicates that the 2‑thienyl substitution pattern typically yields superior potency compared to the 3‑thienyl pattern due to optimal sulfur positioning for key hinge-region interactions [1]. This structural difference alone is sufficient to preclude interchangeability in any library design or SAR campaign.
| Evidence Dimension | Thiophene attachment position (topological topology) |
|---|---|
| Target Compound Data | 2‑thienyl carbonyl; InChI Key: LZOADSHETKVBLV-UHFFFAOYSA-N |
| Comparator Or Baseline | 3‑thienyl carbonyl (CAS 2034264-76-9); InChI Key: JEVYNFATPASAEA-UHFFFAOYSA-N |
| Quantified Difference | Distinct InChI Keys confirm non-identical chemical graphs despite identical molecular formula and molecular weight. |
| Conditions | Structural identity verified by IUPAC International Chemical Identifier (InChI) canonicalization; molecular formula C₁₁H₁₁N₃OS for both compounds. |
Why This Matters
Procurement of the incorrect thiophene regioisomer will produce invalid structure–activity data and wasted synthesis effort.
- [1] Prabhudeva, M. G.; Bharath, S.; Kumar, A. D.; Naveen, S.; Lokanath, N. K.; Warad, I.; Devendrachari, M. C.; Shashikanth, S.; Kumsi, M. Design, Synthesis, and Anticancer Evaluation of Novel Pyrazole–Thiophene Hybrid Derivatives as Multitarget Inhibitors of Wild EGFR, Mutant (T790M) EGFR, and VEGFR-2. RSC Med. Chem. 2025, Advance Article. View Source
